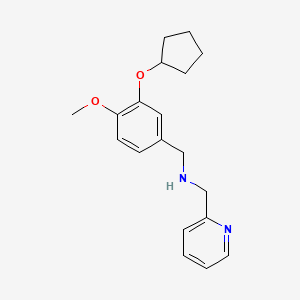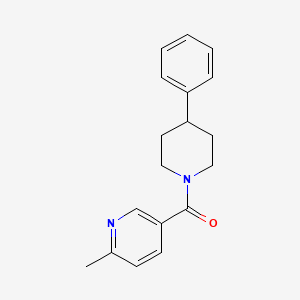
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as nitrobenzamide, is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. Nitrobenzamide has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential as a therapeutic agent for the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential toxicity. It has been found to be toxic to certain types of cells, including liver cells. Additionally, the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood, which could limit its potential as a therapeutic agent.
未来方向
There are a number of potential future directions for the study of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. One area of research could focus on the development of more effective synthesis methods for 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. Additionally, further studies could be conducted to better understand the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, studies could be conducted to evaluate the potential toxicity of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and to develop strategies to mitigate its toxicity.
合成方法
Nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-2-thiohydantoin in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede.
科学研究应用
Nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede a potential candidate for the development of PARP inhibitors, which have been shown to be effective in the treatment of certain types of cancer.
属性
IUPAC Name |
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUPQBQDSIYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)



![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)
